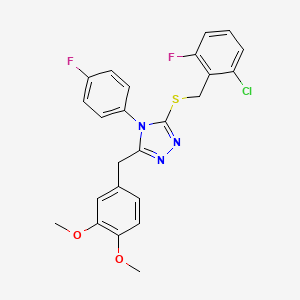![molecular formula C12H14N2O3S B14785263 6-methyl-5-(2-methylpropyl)-4-oxo-4aH-thieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B14785263.png)
6-methyl-5-(2-methylpropyl)-4-oxo-4aH-thieno[2,3-d]pyrimidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tiprinast involves the regioselective synthesis of thienopyrimidine derivatives. One of the methods includes reacting a mixture of compounds with specific reagents under controlled conditions to yield the desired product . The molecular formula of Tiprinast is C12H14N2O3S, and its molecular weight is 266.316 .
Industrial Production Methods: Industrial production methods for Tiprinast are not extensively documented in the public domain. the synthesis typically involves standard organic synthesis techniques, including regioselective reactions and purification processes to ensure the compound’s purity and efficacy.
化学反応の分析
Types of Reactions: Tiprinast undergoes various chemical reactions, including:
Oxidation: Tiprinast can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Tiprinast into reduced forms, altering its chemical structure and properties.
Substitution: Substitution reactions can introduce different functional groups into the Tiprinast molecule, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyrimidine derivatives, while reduction can produce reduced forms of Tiprinast.
科学的研究の応用
Tiprinast has been extensively studied for its potential therapeutic applications in various fields:
Chemistry: Tiprinast serves as a model compound for studying thienopyrimidine derivatives and their chemical properties.
Biology: It has been used in biological studies to understand its effects on allergic reactions and immune responses.
Industry: The compound’s stability and efficacy make it a candidate for developing new antiallergy medications and formulations.
作用機序
Tiprinast exerts its effects by inhibiting the release of histamine from mast cells, thereby preventing allergic reactions . It resembles disodium cromoglycate in its mechanism but is more potent and longer-acting. The molecular targets include histamine receptors and pathways involved in allergic responses.
類似化合物との比較
Disodium Cromoglycate (Cromolyn): Both Tiprinast and cromolyn inhibit histamine release from mast cells, but Tiprinast is more potent and longer-acting.
Ketotifen: Another antiallergy compound that stabilizes mast cells and prevents histamine release.
Nedocromil: Similar to cromolyn, it is used to prevent allergic reactions by stabilizing mast cells.
Uniqueness of Tiprinast: Tiprinast’s uniqueness lies in its higher potency and longer duration of action compared to similar compounds like disodium cromoglycate. Its chemical structure also allows for various modifications, potentially leading to the development of new derivatives with enhanced properties.
特性
分子式 |
C12H14N2O3S |
|---|---|
分子量 |
266.32 g/mol |
IUPAC名 |
6-methyl-5-(2-methylpropyl)-4-oxo-4aH-thieno[2,3-d]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3S/c1-5(2)4-7-6(3)18-11-8(7)10(15)13-9(14-11)12(16)17/h5,8H,4H2,1-3H3,(H,16,17) |
InChIキー |
FCJHZWBFLGYRAF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2C(=NC(=NC2=O)C(=O)O)S1)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


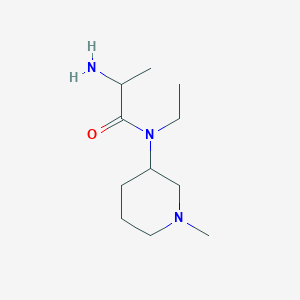
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[4.1.0]heptan-3-one](/img/structure/B14785196.png)
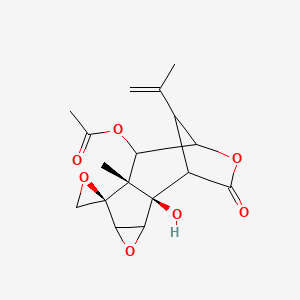
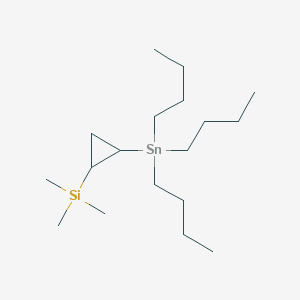
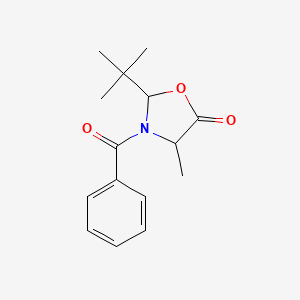

![Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14785219.png)
![[(2S,7R,11S)-14-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B14785223.png)
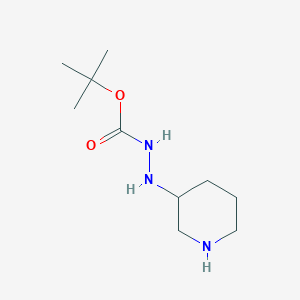

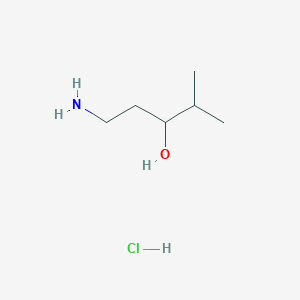
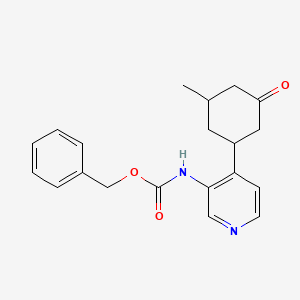
![4-[Bis(trimethylsilyl)amino]-1,3,5-triazinan-2-one](/img/structure/B14785257.png)
